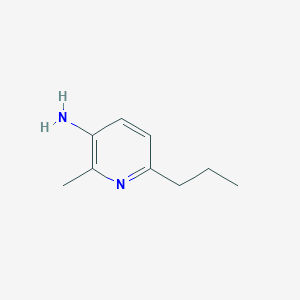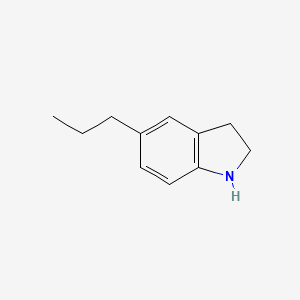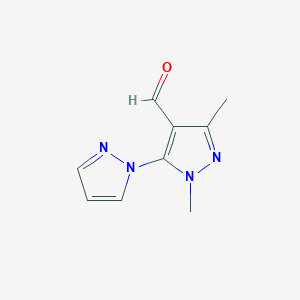
methyl 2-((S)-morpholin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((S)-morpholin-2-yl)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are widely used in various applications, including as solvents and intermediates in organic synthesis . This compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, making it a heterocyclic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((S)-morpholin-2-yl)acetate typically involves the esterification of 2-((S)-morpholin-2-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2-((S)-morpholin-2-yl)acetic acid+methanolacid catalystmethyl 2-((S)-morpholin-2-yl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((S)-morpholin-2-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 2-((S)-morpholin-2-yl)acetic acid and methanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: 2-((S)-morpholin-2-yl)acetic acid and methanol.
Reduction: 2-((S)-morpholin-2-yl)ethanol.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-((S)-morpholin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of methyl 2-((S)-morpholin-2-yl)acetate largely depends on its application. In biological systems, it may act as a prodrug, undergoing hydrolysis to release the active compound, 2-((S)-morpholin-2-yl)acetic acid. This active compound can then interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets would vary based on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetate: A simple ester with a similar structure but lacks the morpholine ring.
Ethyl 2-((S)-morpholin-2-yl)acetate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2-((S)-pyrrolidin-2-yl)acetate: Similar structure but with a pyrrolidine ring instead of a morpholine ring
Uniqueness
Methyl 2-((S)-morpholin-2-yl)acetate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
methyl 2-[(2S)-morpholin-2-yl]acetate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-8-2-3-11-6/h6,8H,2-5H2,1H3/t6-/m0/s1 |
Clave InChI |
PVCYXJXAUBLSJG-LURJTMIESA-N |
SMILES isomérico |
COC(=O)C[C@H]1CNCCO1 |
SMILES canónico |
COC(=O)CC1CNCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13069947.png)

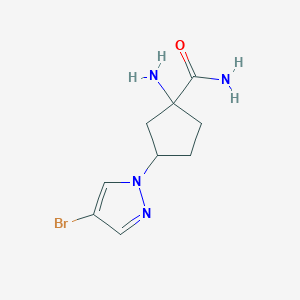
![1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13069984.png)
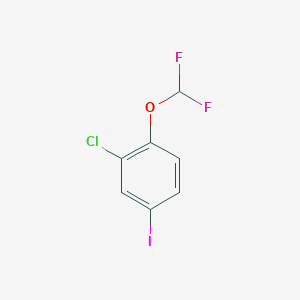
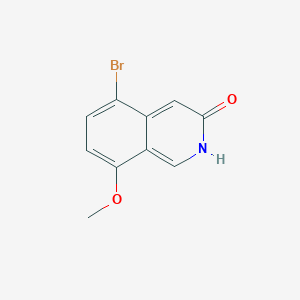
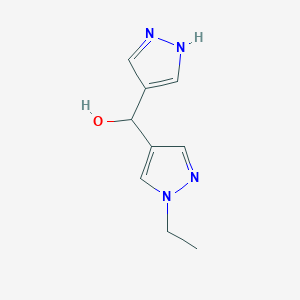

![1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13070002.png)
